6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine
Description
Structural Context within Pyrazolopyridine Isomers
The foundational framework of 6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine is the pyrazolopyridine nucleus, a bicyclic heteroaromatic system resulting from the fusion of a pyrazole (B372694) and a pyridine (B92270) ring. The versatility of this fusion allows for the existence of several constitutional isomers, each distinguished by the orientation of the fused rings and the relative positions of the nitrogen atoms.
The primary isomers of pyrazolopyridine include:
Pyrazolo[3,4-b]pyridine
Pyrazolo[4,3-b]pyridine
Pyrazolo[4,3-c]pyridine
Pyrazolo[3,4-c]pyridine
Pyrazolo[1,5-a]pyridine
6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine belongs to the pyrazolo[4,3-b]pyridine isomeric family. In this specific arrangement, the pyrazole ring is fused to the 'b' face of the pyridine ring, between the 2 and 3 positions. The "1H" designation indicates that the nitrogen atom of the pyrazole ring at position 1 bears a hydrogen atom. The substituents, a cyano (-CN) group and a bromine (-Br) atom, are located at positions 6 and 3, respectively. This precise substitution pattern endows the molecule with a unique electronic and steric profile, influencing its reactivity and potential for molecular interactions.
Table 1: Physicochemical Properties of 6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine
| Property | Value |
| Molecular Formula | C₇H₃BrN₄ |
| Molecular Weight | 223.03 g/mol |
| Appearance | Solid |
| SMILES | N#Cc1cc2c(nnc2[Br])cn1 |
| InChI | InChI=1S/C7H3BrN4/c8-6-7-4(9-10-7)2-5(11-3-1-5)1-1/h1-2H,(H,9,10) |
Academic and Research Significance in Heterocyclic Chemistry
The academic and research interest in 6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine stems from its utility as a versatile synthetic intermediate. The presence of three distinct reactive sites—the bromo substituent, the cyano group, and the pyrazole nitrogen—provides chemists with multiple avenues for structural elaboration and diversification.
The bromine atom at the 3-position is a key functional handle for introducing a wide range of substituents via cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the facile installation of aryl, heteroaryl, and alkyl groups, enabling the exploration of structure-activity relationships in medicinal chemistry programs.
The cyano group at the 6-position can be subjected to various chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other nitrogen-containing heterocycles, further expanding the chemical space accessible from this scaffold.
The pyrazole nitrogen can be alkylated or arylated to introduce additional diversity and modulate the physicochemical properties of the resulting molecules. The synthesis of the pyrazolo[4,3-b]pyridine core itself can be achieved through several strategies, often involving the construction of the pyrazole ring onto a pre-functionalized pyridine or vice versa.
A patent describes a method for preparing 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester, a closely related derivative, highlighting its importance as a key intermediate for various kinase inhibitors. nih.gov The synthesis involves the reaction of an intermediate with sodium nitrite (B80452) under acidic conditions. nih.gov
Role as a Privileged Scaffold in Chemical Biology Research
In the field of chemical biology and drug discovery, certain molecular frameworks, known as "privileged scaffolds," are frequently found in biologically active compounds. The pyrazolopyridine core is widely recognized as such a scaffold, and 6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine serves as an excellent starting point for the development of molecules targeting a range of biological targets.
The rigid, planar structure of the pyrazolopyridine nucleus provides a well-defined orientation for the appended functional groups, facilitating their interaction with the binding sites of proteins. The nitrogen atoms within the ring system can act as hydrogen bond acceptors, while the NH group of the pyrazole can serve as a hydrogen bond donor, contributing to the binding affinity and selectivity of the designed ligands.
Derivatives of the pyrazolo[4,3-b]pyridine scaffold have been investigated for their potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases such as cancer. For example, a series of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives have been synthesized and evaluated as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4), both of which are important targets in cancer therapy. sigmaaldrich.com
Table 2: Examples of Biologically Active Derivatives of the Pyrazolo[4,3-b]pyridine Scaffold
| Derivative | Biological Target | Therapeutic Area |
| 6-(Pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives | FLT3, CDK4 | Cancer |
| Substituted pyrazolo[4,3-b]pyridines | Kinases | Cancer |
| Pyrazolo[4,3-b]pyridine analogs | Various | Neurological disorders, Inflammation |
Properties
IUPAC Name |
3-bromo-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN4/c8-7-6-5(11-12-7)1-4(2-9)3-10-6/h1,3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQGKYGMLIPNJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(NN=C21)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352397-49-9 | |
| Record name | 3-bromo-1H-pyrazolo[4,3-b]pyridine-6-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 6 Cyano 3 Bromo 1h Pyrazolo 4,3 B Pyridine and Its Precursors
Strategies for Pyrazolo[4,3-b]pyridine Core Construction
The assembly of the pyrazolo[4,3-b]pyridine ring system can be broadly categorized into two main approaches: the annulation of a pyrazole (B372694) ring onto a pre-existing pyridine (B92270) scaffold, or conversely, the formation of a pyridine ring onto a pyrazole precursor.
Annulation of Pyrazole Ring onto Pyridine Scaffolds
This widely employed strategy involves the construction of the pyrazole ring onto a suitably functionalized pyridine derivative. Various cyclocondensation and sequential reaction methodologies have been developed to achieve this transformation efficiently.
Cyclocondensation reactions are a cornerstone in the synthesis of pyrazolo[4,3-b]pyridines, offering a direct route to the fused heterocyclic system.
Halogenated pyridines, particularly those with activating groups, serve as versatile precursors for the construction of the pyrazolo[4,3-b]pyridine core. A notable example involves the reaction of 5-bromo-3-fluoropyridine-2-carbaldehyde with hydrazine (B178648). wikipedia.org In this process, hydrazine acts as a dinucleophile, reacting with the aldehyde and displacing the adjacent fluorine atom to form the pyrazole ring. This method provides a direct pathway to bromo-substituted pyrazolo[4,3-b]pyridines.
Another robust method starts from readily available 2-chloro-3-nitropyridines. researchgate.netnih.gov These precursors undergo a sequence of reactions, often beginning with a nucleophilic aromatic substitution (SNAr) at the 2-position, followed by further transformations to build the pyrazole ring. researchgate.net
Table 1: Synthesis of Pyrazolo[4,3-b]pyridines from Halogenated Pyridine Precursors
| Starting Material | Reagents | Product | Reference |
| 5-bromo-3-fluoropyridine-2-carbaldehyde | Hydrazine | 6-Bromo-1H-pyrazolo[4,3-b]pyridine | wikipedia.org |
| 2-Chloro-3-nitropyridine | 1. SNAr with a nucleophile 2. Subsequent cyclization | Substituted Pyrazolo[4,3-b]pyridine | researchgate.netnih.gov |
A powerful strategy for the synthesis of functionalized pyrazolo[4,3-b]pyridines involves a nitration-bromination-cyclization sequence starting from pyridine derivatives. While a direct sequence leading to 6-cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine is not explicitly detailed in readily available literature, the principles of this approach are well-established. For instance, the synthesis of 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester has been reported, which could potentially be converted to the target compound. google.com This process often involves the initial nitration of a pyridine ring, followed by selective bromination and subsequent cyclization with a hydrazine derivative to form the pyrazole ring. The cyano group can be introduced at a later stage, for example, through a Sandmeyer reaction from a corresponding amino precursor. wikipedia.org
The Japp–Klingemann reaction is a classical method for the synthesis of hydrazones, which are key intermediates in the formation of pyrazoles. wikipedia.org A modified, one-pot version of this reaction has been successfully applied to the synthesis of pyrazolo[4,3-b]pyridines. researchgate.netnih.gov This efficient protocol often starts with 2-chloro-3-nitropyridines, which are first converted to pyridinyl keto esters. These intermediates then undergo a modified Japp–Klingemann reaction with an arenediazonium salt to form a hydrazone, which subsequently cyclizes via an intramolecular nucleophilic substitution of the nitro group to yield the pyrazolo[4,3-b]pyridine core. researchgate.net This one-pot procedure combines azo-coupling, deacylation, and pyrazole ring annulation, offering operational simplicity and high efficiency. researchgate.netnih.gov
Table 2: Key Steps in the Modified Japp–Klingemann Synthesis of Pyrazolo[4,3-b]pyridines
| Step | Description | Intermediate/Product | Reference |
| 1 | SNAr on 2-chloro-3-nitropyridine | Pyridinyl keto ester | researchgate.net |
| 2 | Modified Japp–Klingemann reaction | Hydrazone | researchgate.netwikipedia.org |
| 3 | Intramolecular Cyclization | Pyrazolo[4,3-b]pyridine | researchgate.netnih.gov |
Cyclocondensation Approaches
Formation of Pyridine Ring onto Preexisting Pyrazole Scaffolds
An alternative synthetic strategy involves the construction of the pyridine ring onto a pre-functionalized pyrazole. This approach is particularly useful when the desired substitution pattern on the pyrazole ring is readily accessible. nih.gov For the synthesis of 6-cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine, this would conceptually involve a 3-bromo-pyrazole-4-carbonitrile derivative as the starting material. The pyridine ring would then be constructed by reacting this precursor with a suitable three-carbon synthon. While less commonly reported for this specific target, this methodology offers a convergent approach to the final product.
One-Pot Synthetic Protocols
One-pot, multi-component reactions represent an efficient and atom-economical approach for the synthesis of complex heterocyclic systems like pyrazolo[4,3-b]pyridines. These protocols combine multiple reaction steps into a single operation without isolating intermediates, thereby saving time, reagents, and solvents.
An effective strategy for constructing the pyrazolo[4,3-b]pyridine skeleton involves a sequence starting from readily available 2-chloro-3-nitropyridines. nih.gov This method utilizes a nucleophilic aromatic substitution (SNAr) reaction followed by a modified Japp–Klingemann reaction. nih.gov The process can be streamlined by combining the azo-coupling, deacylation, and pyrazole ring annulation steps in a one-pot manner. nih.gov For instance, a nitroaryl-substituted acetoacetic ester can be reacted with an aryldiazonium tosylate in acetonitrile, followed by the addition of pyrrolidine (B122466) to facilitate cyclization, yielding the final pyrazolo[4,3-b]pyridine product. nih.gov
Similarly, spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine] derivatives have been synthesized through a one-pot, three-component fusion of isatin, malononitrile, and an aminopyrazole at elevated temperatures. nih.gov While this produces the isomeric [3,4-b] system, the principles of multi-component reactions are broadly applicable to the synthesis of related fused heterocycles. mdpi.comnih.govrsc.org
Advanced Reaction Conditions and Catalysis
To further optimize the synthesis of pyrazolo[4,3-b]pyridines, advanced reaction conditions such as microwave irradiation and the use of ionic liquids as reaction media have been explored. These techniques often lead to significant improvements in reaction rates, yields, and selectivity.
Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of dramatically reducing reaction times from hours to minutes and often improving product yields. nih.govunr.edu.arnih.gov The synthesis of various pyrazolopyridine derivatives has been successfully achieved using microwave-assisted one-pot, multi-component reactions. mdpi.comrsc.org
For example, the synthesis of pyrazolo[3,4-b]pyridine derivatives has been accomplished through the condensation of 5-aminopyrazoles, aldehydes, and β-diketones or α-keto-nitriles in acetic acid under microwave irradiation. mdpi.comnih.gov This approach has been shown to be superior to conventional heating, providing higher yields in significantly shorter reaction times. nih.gov Another protocol describes a solvent-free, microwave-assisted reaction of heterocyclic o-aminonitriles and cyanopyridines in the presence of a catalyst to form fused pyrazolo-pyrido-pyrimidine systems. unr.edu.ar These methodologies highlight the potential of microwave heating for the rapid and efficient construction of the pyrazolo[4,3-b]pyridine core from appropriate precursors.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrazolo[3,4-b]pyridines
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional Heating | Hours | Moderate to Good | nih.gov |
| Microwave Irradiation | Minutes | Good to Excellent | mdpi.comnih.govrsc.org |
Ionic liquids (ILs) are salts with low melting points that serve as environmentally benign reaction media. Their unique properties, including low vapor pressure, high thermal stability, and ability to dissolve a wide range of substances, make them attractive alternatives to volatile organic solvents. researchgate.net
The synthesis of fused pyridine derivatives, including pyrazolo[3,4-b]pyridines, has been effectively carried out in ionic liquids. researchgate.net These protocols often involve three-component reactions of an aldehyde, an acyl acetonitrile, and an electron-rich amino heterocycle. The use of an ionic liquid as the solvent can lead to higher yields, shorter reaction times, and simpler work-up procedures compared to traditional methods. researchgate.net Furthermore, the recyclability of the ionic liquid adds to the green credentials of this approach. nih.gov While specific examples for the [4,3-b] isomer are less common, the established success in related systems suggests the viability of this method. researchgate.netresearchgate.net
Functional Group Introduction and Transformation at C-6 and C-3
Following the construction of the core heterocyclic system, functionalization at specific positions is crucial for modulating the compound's properties. The introduction of bromo and cyano groups at the C-3 and C-6 positions, respectively, is a key step in the synthesis of 6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine.
The introduction of a nitrile (cyano) group at the C-6 position of the pyrazolo[4,3-b]pyridine ring is typically achieved through the displacement of a halogen atom, such as bromine or iodine, via a transition-metal-catalyzed cross-coupling reaction.
Palladium-catalyzed cyanation is a robust and widely used method for the synthesis of aryl and heteroaryl nitriles from the corresponding halides or pseudohalides. nih.gov This reaction offers high functional group tolerance and generally proceeds under milder conditions than traditional methods like the Sandmeyer or Rosenmund-von Braun reactions. nih.gov
To synthesize the target compound, a precursor such as 3,6-dibromo-1H-pyrazolo[4,3-b]pyridine would be subjected to a palladium-catalyzed cyanation. A key challenge in these reactions is the potential for the cyanide anion to poison the palladium catalyst. nih.gov Modern protocols have overcome this issue through the use of specific ligands and non-toxic, stable cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govrsc.org The use of palladacycle catalysts, in particular, has been shown to be effective, allowing for low catalyst loadings and fast reaction times across a wide range of heterocyclic substrates, including pyrazoles and indazoles. nih.gov
Table 2: Key Components in Modern Palladium-Catalyzed Cyanation
| Component | Example(s) | Purpose | Reference |
|---|---|---|---|
| Precursor | (Hetero)aryl Bromide/Chloride | Substrate for cyanation | nih.govnih.gov |
| Cyanide Source | K₄[Fe(CN)₆], Zn(CN)₂ | Provides the cyano group; K₄[Fe(CN)₆] is a non-toxic alternative | nih.govrsc.orgarkat-usa.org |
| Catalyst | Pd(OAc)₂, Palladacycles | Facilitates the cross-coupling reaction | nih.govarkat-usa.org |
| Ligand | Buchwald's phosphine (B1218219) ligands, Tris(2-morpholinophenyl)phosphine | Stabilizes the palladium catalyst and prevents deactivation | rsc.orgarkat-usa.org |
| Solvent | DMF, t-BuOH/H₂O | Reaction medium | rsc.orgarkat-usa.org |
The reaction typically involves heating the heteroaryl halide with the cyanide source in the presence of a palladium catalyst and a suitable ligand in a solvent like dimethylformamide (DMF) or a t-BuOH/water mixture. rsc.orgarkat-usa.org This methodology is applicable to a broad scope of heterocyclic halides, making it a reliable strategy for the selective introduction of the cyano group at the C-6 position of a 3-bromo-6-halo-1H-pyrazolo[4,3-b]pyridine precursor. nih.govrsc.org
Bromination Strategies at C-3
The introduction of a bromine atom at the C-3 position of the 1H-pyrazolo[4,3-b]pyridine nucleus is a critical step in the synthesis of the target compound. This transformation is typically achieved through electrophilic halogenation. While a direct protocol for the bromination of 6-cyano-1H-pyrazolo[4,3-b]pyridine is not extensively detailed, analogous reactions on related pyrazolopyridine scaffolds provide insight into effective strategies.
A common method for such transformations involves the use of N-halosuccinimides. For instance, the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine at the C-3 position has been successfully carried out using N-iodosuccinimide (NIS) in dimethylformamide (DMF) at 60°C. rsc.org This suggests that a similar approach using N-bromosuccinimide (NBS) would be a viable strategy for the C-3 bromination of a 6-cyano-1H-pyrazolo[4,3-b]pyridine precursor.
The reaction mechanism involves the electrophilic attack of the bromonium ion (or its equivalent) on the electron-rich pyrazole ring. The C-3 position of the 1H-pyrazolo[4,3-b]pyridine system is susceptible to such electrophilic substitution. The choice of solvent and reaction temperature is crucial for controlling the reaction's selectivity and yield. Acetonitrile, tetrahydrofuran (B95107) (THF), and DMF are often employed as solvents for bromination reactions using NBS. google.com
Table 1: Example of Halogenation at C-3 of a Pyrazolopyridine Scaffold rsc.org
| Starting Material | Reagent | Solvent | Product | Yield |
|---|
This table illustrates a C-3 halogenation on a related isomer, suggesting a potential pathway for the bromination of the target scaffold.
Regioselective Functionalization Approaches
Achieving the desired substitution pattern—a cyano group at C-6 and a bromine atom at C-3—requires highly regioselective synthetic methods. The construction of the pyrazolo[4,3-b]pyridine core itself is a key aspect of this regiocontrol. Synthetic strategies can be broadly categorized based on which ring is formed last.
One major strategy involves the formation of the pyridine ring onto a pre-existing, functionalized pyrazole. This approach allows for the introduction of the C-3 substituent at an early stage. Conversely, another common pathway is the construction of the pyrazole ring onto a substituted pyridine precursor. This method is advantageous for establishing the substitution pattern on the pyridine moiety, such as the cyano group at C-6, before the pyrazole ring is annulated.
For example, the synthesis of pyrazolo[4,3-b]pyridines can be achieved from readily available 2-chloro-3-nitropyridines through a sequence of SNAr and modified Japp–Klingemann reactions. nih.gov This highlights a method where the substitution on the pyridine ring dictates the final functionalization of the fused heterocyclic system.
Furthermore, regioselective metalation offers a powerful tool for the specific functionalization of the pyrazolopyridine scaffold. acs.org The use of directed metalating groups or specific metalating agents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can activate specific positions on the ring for subsequent reaction with electrophiles. acs.orgrsc.org This allows for the precise introduction of functional groups at desired locations that might be inaccessible through classical electrophilic substitution reactions.
A patented method for the synthesis of 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester demonstrates a regioselective pathway where a substituted pyridine is used to construct the bicyclic system. google.com This precursor, already functionalized at the equivalent of the C-6 position, undergoes cyclization to form the pyrazole ring, simultaneously installing a functional group at C-3. google.com While this example leads to a carboxylic ester at C-3, it underscores the principle of using appropriately substituted precursors to control the regiochemical outcome. The subsequent conversion of the C-6 bromo group to a cyano group and the C-3 ester to a bromo group would be required to reach the target molecule.
Advanced Characterization and Spectroscopic Elucidation of 6 Cyano 3 Bromo 1h Pyrazolo 4,3 B Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. A detailed analysis for 6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine would involve the assignment of chemical shifts (δ) in parts per million (ppm), the determination of signal multiplicity (e.g., singlet, doublet), and the calculation of coupling constants (J) in Hertz (Hz). This data would reveal the electronic environment and connectivity of the protons within the molecule's aromatic and heterocyclic rings.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For 6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine, the spectrum would show distinct signals for each unique carbon atom. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, part of a cyano group) and its electronic environment, influenced by the bromine atom and the fused ring system.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The resulting spectrum displays absorption bands corresponding to specific functional groups. For 6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine, key characteristic peaks would be expected for the C≡N (cyano) stretching vibration, N-H stretching of the pyrazole (B372694) ring, and various C-H and C=C/C=N stretching and bending vibrations within the aromatic system.
Mass Spectrometry Techniques
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a sample with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and various fragment ion peaks. The fragmentation pattern provides valuable information about the molecule's structure and stability. For 6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine, key fragmentation pathways would likely involve the loss of the bromine atom, the cyano group, or cleavage of the heterocyclic rings.
Following a comprehensive search of scientific literature and patent databases, specific experimental data for High-Resolution Mass Spectrometry (HRMS), Liquid Chromatography-Mass Spectrometry (LC-MS), Electronic Absorption Spectroscopy (UV-Vis), and X-ray Crystallography for the compound “6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine” could not be located.
The pyrazolo[4,3-b]pyridine scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives being synthesized and characterized for a range of biological activities. Typically, the characterization of such novel compounds would involve the techniques outlined in the requested article structure. However, detailed public-domain data for this specific cyano- and bromo-substituted derivative is not available.
General synthetic routes to the pyrazolo[4,3-b]pyridine core have been described, often involving the cyclization of substituted pyridines or the annulation of a pyridine (B92270) ring onto a pyrazole precursor. Characterization of related analogs often includes mass spectrometry to confirm the molecular weight and elemental composition, chromatography to assess purity, UV-Vis spectroscopy to study electronic transitions, and X-ray crystallography to determine the precise three-dimensional structure.
Without access to specific experimental results for 6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine, a detailed and accurate scientific article adhering to the requested structure and data requirements cannot be provided.
Computational Chemistry and Theoretical Investigations of 6 Cyano 3 Bromo 1h Pyrazolo 4,3 B Pyridine
Electronic Structure and Molecular Geometry Calculations
The arrangement of atoms and electrons in a molecule is fundamental to its chemical behavior. Computational methods are employed to determine the most stable three-dimensional structure (molecular geometry) and the distribution of electrons (electronic structure).
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often using hybrid functionals like B3LYP, are instrumental in optimizing the molecular geometry of heterocyclic compounds. researchgate.net For 6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine, DFT would be used to predict bond lengths, bond angles, and dihedral angles, revealing a likely planar conformation for the fused pyrazolopyridine ring system. The accuracy of these theoretical calculations is often validated by comparing them with experimental data from X-ray crystallography when available.
Ab initio methods, such as Hartree-Fock (HF), are another class of quantum chemical calculations that solve the electronic Schrödinger equation without empirical parameters. nih.gov While computationally more demanding than DFT, HF provides a fundamental understanding of the electronic structure. nih.gov For molecules like 6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine, HF calculations can be used to determine the molecular orbitals and their energies. nih.gov These calculations contribute to a comprehensive understanding of the molecule's electronic behavior. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) Analysis
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). Their energies and spatial distributions are crucial in determining the chemical reactivity and electronic properties of a molecule.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. irjweb.com A smaller gap suggests that the molecule is more easily excitable and thus more reactive, while a larger gap implies greater stability. researchgate.net For pyrazolopyridine derivatives, the HOMO-LUMO gap can be calculated using DFT methods to predict their reactivity. irjweb.comresearchgate.net A smaller HOMO-LUMO gap is often associated with increased softness, higher reactivity, and lower kinetic stability. researchgate.net Conversely, a larger gap indicates greater stability and lower reactivity. researchgate.net Theoretical studies on similar pyridine (B92270) derivatives have shown that substitutions can modulate the HOMO-LUMO gap, thereby fine-tuning the molecule's electronic properties. researchgate.net
| Parameter | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface. Red and yellow areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.netresearchgate.net For 6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine, an MEP map would likely show negative potential around the nitrogen atoms of the pyrazole (B372694) and pyridine rings and the cyano group, suggesting these are likely sites for electrophilic interactions.
Reactivity Descriptors from Quantum Chemical Parameters
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the global and local reactivity of molecules. These theoretical studies allow for the prediction of how a molecule will interact with other chemical species.
Electronegativity, Hardness, and Electrophilicity Indices
The reactivity of 6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine can be characterized by several key quantum chemical parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), provide a quantitative measure of the molecule's chemical behavior.
Electronegativity (χ) : This parameter indicates the tendency of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies.
Chemical Hardness (η) : Hardness is a measure of the molecule's resistance to change in its electron distribution. A larger energy gap between the HOMO and LUMO orbitals corresponds to greater hardness and lower reactivity.
Global Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons, acting as an electrophile.
These parameters are crucial for understanding the molecule's stability and its potential to participate in chemical reactions. For instance, a lower HOMO-LUMO energy gap suggests higher reactivity. researchgate.net
| Parameter | Formula | Significance |
| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Tendency to attract electrons |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Ability to accept electrons (electrophilic nature) |
Intermolecular Interactions and Crystal Packing Analysis
The arrangement of molecules in a solid-state crystal lattice is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is fundamental to predicting the crystal structure and physical properties of the compound.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. uctm.edu This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.
Hydrogen Bonds : Interactions involving the hydrogen atoms and electronegative atoms like nitrogen and bromine.
Halogen Bonds : The bromine atom can act as an electrophilic region (a σ-hole), interacting with nucleophilic sites on adjacent molecules.
π-π Stacking : Interactions between the aromatic pyrazolopyridine rings of neighboring molecules.
van der Waals Forces : General attractive or repulsive forces between molecules.
In related bromo-substituted heterocyclic compounds, Hirshfeld surface analysis has revealed significant contributions from H···H, H···Br/Br···H, and H···C/C···H contacts to the crystal packing. researchgate.net The presence of the cyano group can also lead to specific interactions that influence the molecular arrangement. mdpi.com
| Interaction Type | Description | Potential Contribution to Crystal Packing of 6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine |
| H···H Contacts | Interactions between hydrogen atoms on adjacent molecules. | Typically a major contributor to the overall surface contacts. |
| H···Br/Br···H Contacts | Interactions involving hydrogen and bromine atoms. | Significant due to the presence of the bromine substituent. |
| H···N/N···H Contacts | Hydrogen bonding involving the nitrogen atoms of the pyrazole and pyridine rings. | Important for directing the crystal packing and forming specific structural motifs. |
| C···C Contacts | π-π stacking interactions between the aromatic rings. | Contributes to the stabilization of the crystal structure. |
| C···N/N···C Contacts | Interactions involving the carbon and nitrogen atoms of the cyano group and the heterocyclic rings. | Can play a role in the specific orientation of molecules within the crystal. |
Tautomerism Studies and Energetic Stability
The pyrazolo[4,3-b]pyridine scaffold can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the pyrazole ring. The two primary tautomers are the 1H- and 2H-forms.
Computational studies on the parent 1H-pyrazolo[3,4-b]pyridine system have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer. nih.gov Theoretical calculations, such as those using the AM1 method, have indicated a substantial energy difference between the two forms, favoring the 1H-isomer. nih.gov This preference is a critical factor in determining the predominant form of the molecule in solution and in the solid state. The relative energies of the tautomers can be calculated using quantum chemical methods to predict their equilibrium populations. For 6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine, it is expected that the 1H-tautomer would also be the more stable form.
| Tautomer | Relative Stability |
| 1H-pyrazolo[4,3-b]pyridine | More Stable |
| 2H-pyrazolo[4,3-b]pyridine | Less Stable |
Chemical Reactivity and Derivatization of the 6 Cyano 3 Bromo 1h Pyrazolo 4,3 B Pyridine Scaffold
Substitution Reactions on the Pyrazolo[4,3-b]pyridine Core
The fused ring system of pyrazolo[4,3-b]pyridine is generally electron-deficient, which influences its susceptibility to different types of substitution reactions.
Electrophilic Substitution Pathways
The electron-deficient nature of the pyridine (B92270) ring, further accentuated by the electron-withdrawing cyano group, generally deactivates the scaffold towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation are expected to be challenging and require harsh reaction conditions. The pyrazole (B372694) ring is comparatively more electron-rich than the pyridine ring and could potentially undergo electrophilic attack, although the presence of the electron-withdrawing pyridine ring fused to it diminishes this reactivity. Specific studies detailing successful electrophilic substitution on the 6-cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine core are not extensively reported in the literature, suggesting that other derivatization strategies are often preferred.
Nucleophilic Substitution Pathways
Furthermore, the cyano group at the 6-position is also susceptible to nucleophilic attack, although this typically requires strong nucleophiles and may lead to transformation of the cyano group itself rather than its substitution.
Homolytic Substitution Reactions
Homolytic substitution reactions, involving free radical intermediates, are less common for this type of heterocyclic system compared to ionic substitution pathways. There is a lack of specific literature data on homolytic substitution reactions performed on the 6-cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine scaffold.
Cross-Coupling Methodologies
The presence of a bromine atom on the pyrazolo[4,3-b]pyridine core makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of derivatives.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are widely employed for the derivatization of bromo-substituted heterocycles. In a typical Suzuki coupling reaction, the 6-cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine would be reacted with an organoboron compound, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base. This reaction would result in the formation of a new carbon-carbon bond at the 3-position, leading to 3-aryl or 3-heteroaryl derivatives.
While specific examples for 6-cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine are not detailed in readily available literature, the general applicability of Suzuki coupling to bromo-substituted pyridines and other electron-deficient heterocycles is well-established. mdpi.comnih.gov The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can be optimized to achieve high yields. researchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 70-80 |
| PdCl₂(dppf) | - | Na₂CO₃ | Dioxane | 110 |
| XPhosPdG2 | XPhos | K₂CO₃ | Dioxane/Water | Microwave |
This table presents generally used conditions for Suzuki-Miyaura reactions on related bromo-heterocycles and can be considered as a starting point for the optimization of reactions with 6-cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine.
Functional Group Transformations
The cyano and bromo groups on the 6-cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine scaffold can be chemically modified to introduce further diversity.
The cyano group can undergo a variety of transformations. For instance, it can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Reduction of the cyano group can yield a primary amine, providing a handle for further functionalization, such as amide or sulfonamide formation.
The bromo group , in addition to participating in cross-coupling reactions, can be involved in other transformations. For example, it can be converted to an organolithium or Grignard reagent, which can then react with various electrophiles. However, the presence of other functional groups in the molecule needs to be considered for the compatibility of such reactions.
Hydrolysis of Nitrile Group
The nitrile group at the C6-position of the pyrazolo[4,3-b]pyridine ring is susceptible to hydrolysis under both acidic and alkaline conditions, providing a pathway to the corresponding carboxylic acid or amide derivatives. This transformation is a fundamental step in modifying the electronic and physical properties of the molecule, often utilized to introduce new functional handles or to prepare analogues with different biological activities.
Under acidic conditions, typically by heating with a dilute mineral acid such as hydrochloric acid, the nitrile is completely hydrolyzed to a carboxylic acid. The reaction proceeds via an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.org For the 6-cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine scaffold, this would yield 3-bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid.
Conversely, alkaline hydrolysis, achieved by heating with an aqueous solution of a base like sodium hydroxide, initially yields the sodium salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.org Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free 3-bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid. The reaction conditions, such as temperature and concentration of the hydrolyzing agent, can be controlled to favor the formation of either the intermediate amide (3-bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxamide) or the final carboxylic acid. google.comgoogle.com
| Reaction Type | Reagents | Typical Product | Reference |
|---|---|---|---|
| Acidic Hydrolysis | Dilute HCl or H₂SO₄, Heat (reflux) | Carboxylic Acid | libretexts.org |
| Alkaline Hydrolysis | Aqueous NaOH or KOH, Heat (reflux), then H₃O⁺ workup | Carboxylic Acid | libretexts.orggoogle.com |
| Partial Hydrolysis | Controlled conditions (e.g., specific catalysts, milder T°) | Amide | google.com |
Reductive Modifications
The 6-cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine scaffold possesses two primary sites for reductive modifications: the nitrile group and the carbon-bromine bond. The choice of reducing agent and reaction conditions determines the selectivity of the transformation.
Reduction of the Nitrile Group: The C6-cyano group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Catalytic hydrogenation, often employing catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere, is a widely used method for this conversion. mdpi.comtcichemicals.com This transformation provides a key synthetic route to introduce a flexible basic side chain, significantly altering the molecule's physicochemical properties.
Reduction of the Bromo Group (Hydrodebromination): The C3-bromo group can be selectively removed and replaced with a hydrogen atom through catalytic hydrogenation. mdpi.com This process, known as hydrodehalogenation, is typically carried out using a palladium catalyst (e.g., Pd/C) and a hydrogen source, which can be H₂ gas or a transfer hydrogenation reagent like formic acid or ammonium formate. nih.gov This reaction is valuable for preparing the debrominated analogue, 6-cyano-1H-pyrazolo[4,3-b]pyridine, which can serve as a reference compound in structure-activity relationship studies.
It is also possible to achieve a reductive decyanation, removing the nitrile group entirely, using specific catalytic systems such as those based on rhodium or nickel, although this is a less common transformation compared to nitrile reduction or hydrodebromination. nih.gov
Regioselectivity in Chemical Transformations
The distinct electronic nature of the pyrazole and pyridine rings, combined with the specific placement of the bromo and cyano substituents, governs the regioselectivity of chemical transformations on the 6-cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine scaffold. The primary sites for derivatization are the C3-position (bearing the bromine) and the N1-position of the pyrazole ring.
The bromine atom at the C3-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This site can be selectively functionalized with a wide array of substituents via reactions such as Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig amination (for C-N bond formation), and Sonogashira coupling (for C-C triple bond formation). rsc.orgnih.gov The high regioselectivity of these reactions allows for the precise introduction of aryl, heteroaryl, amino, and alkynyl groups at the C3-position without affecting other parts of the molecule.
Alkylation or arylation of the pyrazole ring typically occurs at the N1-position, although reaction at N2 can sometimes be observed depending on the reaction conditions and the steric and electronic nature of the substituents already present on the scaffold. nih.gov
Steric and Electronic Influences on Reactivity
The reactivity of the 6-cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine scaffold is profoundly influenced by both steric and electronic factors.
Steric Influences: Steric hindrance plays a crucial role in directing the regioselectivity of reactions, particularly on the pyrazole nitrogen atoms. The N1-position is generally more accessible for substitution than the N2-position, which is flanked by the fused pyridine ring. In cross-coupling reactions at the C3-position, the steric bulk of the incoming nucleophile or the boronic acid partner can influence the reaction rate, although the position itself is relatively unhindered.
| Position | Typical Reaction | Key Influences | Reference |
|---|---|---|---|
| C3-Br | Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) | Electronic: Good leaving group, electron-deficient ring activates for oxidative addition. | rsc.orgnih.gov |
| C6-CN | Hydrolysis, Reduction | Electronic: Strong electron-withdrawing nature. | libretexts.orggoogle.com |
| N1-H | Alkylation, Arylation | Steric: More sterically accessible than N2. | nih.gov |
Synthesis of Fused Polycyclic Systems Incorporating the Pyrazolo[4,3-b]pyridine Moiety
The 6-cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine scaffold is an excellent building block for the synthesis of more complex, fused polycyclic systems. The strategically placed functional groups allow for annulation reactions where a new ring is constructed onto the existing bicyclic core.
One common strategy involves a two-step sequence starting with a palladium-catalyzed cross-coupling reaction at the C3-position to introduce a suitably functionalized substituent. For example, a Suzuki coupling with a boronic acid containing an ortho-amino or ortho-hydroxyl group can be followed by an intramolecular cyclization (e.g., condensation or nucleophilic substitution) to form a new five- or six-membered ring fused across the C3-N2 bond of the pyrazole.
Alternatively, the nitrile group at C6 can be elaborated to participate in ring-forming reactions. For instance, reaction of the nitrile with a binucleophile can lead to the formation of a fused pyrimidine (B1678525) ring, resulting in a pyrimido[5',4':5,6]pyrazolo[4,3-b]pyridine system. nih.gov Similarly, the nitrile can be reduced to an amine, which can then be used as a nucleophile in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to build a new fused pyridine or pyrimidine ring. nih.gov These strategies enable the construction of diverse and complex heterocyclic frameworks from the pyrazolo[4,3-b]pyridine core. nih.govmdpi.com
Applications and Medicinal Chemistry Design Principles for 6 Cyano 3 Bromo 1h Pyrazolo 4,3 B Pyridine Derivatives
Scaffold Design for Targeted Molecular Interactions
The 1H-pyrazolo[4,3-b]pyridine core, an isomer of the more commonly reported 1H-pyrazolo[3,4-b]pyridine, serves as a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. nih.govmdpi.com Its design is fundamentally based on its ability to mimic the purine (B94841) structure of adenosine (B11128) triphosphate (ATP), enabling it to effectively compete for the ATP-binding site on a wide range of protein kinases. nih.gov
The pyrazole (B372694) portion of the scaffold is crucial, acting as a hydrogen bond donor and acceptor, which can form key interactions with the hinge region of the kinase ATP-binding pocket. nih.gov This interaction is a cornerstone of the inhibitory activity for many kinase inhibitors. Furthermore, the pyridine (B92270) ring can engage in π–π stacking interactions with aromatic amino acid residues, such as phenylalanine, within the active site, further stabilizing the binding of the inhibitor. nih.gov The strategic placement of substituents on this core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it a highly adaptable framework for targeting specific molecular interactions. mdpi.com
Rational Drug Design Approaches
Rational drug design strategies are extensively employed to optimize the therapeutic potential of pyrazolo[4,3-b]pyridine derivatives. These approaches leverage the structural information of the target protein to guide the synthesis of potent and selective inhibitors.
Kinase Inhibitor Development (e.g., GSK-3, CDK1/CDK2, DYRK1A)
The pyrazolopyridine scaffold has been successfully utilized to develop inhibitors for several important kinase targets implicated in diseases like cancer and neurodegenerative disorders.
Glycogen Synthase Kinase 3 (GSK-3): While specific development of 6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine for GSK-3 is not extensively detailed, related pyrazolo-fused scaffolds have been evaluated against a panel of kinases that includes GSK-3β. nih.gov
Cyclin-Dependent Kinases (CDK1/CDK2): The closely related 1H-pyrazolo[3,4-b]pyridine scaffold has been identified as a potent and selective inhibitor of CDK1 and CDK2. One such derivative, SQ-67563, was shown to reside in the ATP purine binding site and form critical hydrogen-bonding interactions with the protein backbone, leading to cytotoxicity and cell cycle arrest. researchgate.net
Dual-specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A): Significant research has focused on developing 1H-pyrazolo[3,4-b]pyridine derivatives as inhibitors of DYRK1A and DYRK1B. sci-hub.ru Through systematic modifications, 3,5-diaryl substituted compounds were found to exhibit excellent inhibitory activity. bohrium.com For instance, compound 8h (3-(4-hydroxyphenyl), 5-(3,4-dihydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine) showed outstanding enzymatic inhibition with an IC50 value of 3 nM against DYRK1B. sci-hub.ru Docking studies confirmed that these derivatives bind effectively within the kinase domain through a combination of hydrogen bonds and hydrophobic interactions. sci-hub.rubohrium.com
Table 1: Inhibitory Activity of Selected Pyrazolopyridine Derivatives Against Kinases
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| 8h | DYRK1B | 3 |
| 1b | Haspin | 57 |
| 1c | Haspin | 66 |
| 2c | Haspin | 62 |
| 17 | PIM-1 | 43 |
| 19 | PIM-1 | 26 |
Data sourced from multiple studies for illustrative purposes. nih.govsci-hub.runih.gov
Scaffold Analogies to Endogenous Biomolecules (e.g., Purines, DNA/RNA Nucleosides)
The pyrazolo[4,3-b]pyridine ring system is recognized as a bioisostere of purine. This structural mimicry is a key principle in its design as an antimetabolite and a kinase inhibitor. The arrangement of nitrogen atoms in the bicyclic structure resembles that of natural purines like adenine (B156593) and guanine, allowing these synthetic analogues to be recognized by enzymes that process purines. nih.gov
This analogy has been exploited to synthesize pyrazolo[3,4-b]pyridine nucleosides, where a sugar moiety is attached to the heterocyclic core, mimicking natural DNA/RNA building blocks. nih.gov These nucleoside analogues have been evaluated for their potential as antiviral and antitumor agents, functioning by interfering with nucleic acid synthesis and other metabolic pathways. nih.govscispace.com
Strategies for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy to efficiently generate large libraries of structurally diverse small molecules for high-throughput screening. nih.gov For the pyrazolo[4,3-b]pyridine scaffold, multi-component reactions are a particularly effective approach. These one-pot reactions combine three or more starting materials to rapidly construct the complex heterocyclic core, allowing for the introduction of a wide variety of substituents. researchgate.net
For example, a three-component reaction involving an aldehyde, a ketone with an α-hydrogen, and a substituted aminopyrazole can be used to generate a library of 1H-pyrazolo[3,4-b]pyridines with diverse substitution patterns at multiple positions on the ring system. researchgate.net This method is highly efficient, often requiring simple work-up procedures and proceeding in high yields, making it ideal for creating chemical libraries to explore structure-activity relationships (SAR). researchgate.net
In Vitro Biological Activity Screening Methodologies
The biological effects of novel 6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine derivatives are primarily assessed using a battery of in vitro assays to determine their potential as therapeutic agents.
Antiproliferative Activity in Cancer Cell Lines
A primary screening method involves evaluating the antiproliferative or cytotoxic effects of these compounds against a panel of human cancer cell lines. This is typically done using assays such as the MTT or SRB assay, which measure cell viability after a set incubation period.
Derivatives of the pyrazolopyridine scaffold have demonstrated significant antiproliferative activity across a range of cancer types. For instance, novel pyrazolo[3,4-d]pyrimidine derivatives have shown potent activity, with one compound exhibiting a median growth inhibition (GI50) of 1.71 μM against the CNS cancer cell line SNB-75. rsc.orgresearchgate.net Other studies have reported IC50 values in the low micromolar and even nanomolar ranges against breast (MCF-7), colon (HCT-116), and lung cancer cell lines. sci-hub.runih.govbau.edu.lb
Mechanistic studies often follow initial screening. For example, flow cytometry analysis can reveal if a compound induces apoptosis or causes cell cycle arrest at a specific phase (e.g., G0/G1 or G2/M), providing insight into its mode of action. nih.govrsc.org
Table 2: Antiproliferative Activity of Selected Pyrazolopyridine Derivatives
| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) |
|---|---|---|---|
| 11a | SNB-75 | CNS Cancer | 1.71 |
| 17 | MCF-7 | Breast Cancer | 5.98 |
| 19 | MCF-7 | Breast Cancer | 5.61 |
| 8h | HCT-116 | Colon Cancer | 1.6 |
| Unnamed | A431 | Epidermoid Carcinoma | Potent Inhibition |
| 4 | HCT-116 | Colon Cancer | 0.019 |
Enzyme Inhibition Studies
Derivatives of 6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine have been investigated for their potential to inhibit various enzymes, playing a critical role in the management of numerous diseases. Notably, their activity against protein kinases and α-amylase has been a subject of interest.
Protein Kinase Inhibition
The pyrazolopyridine core structure is a well-established pharmacophore for the development of protein kinase inhibitors. The nitrogen atoms in the bicyclic system can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a crucial interaction for potent inhibition. The cyano group at the 6-position can act as a hydrogen bond acceptor, further enhancing binding affinity. The bromine atom at the 3-position serves as a valuable synthetic handle for introducing various substituents to explore the chemical space around the active site, leading to the discovery of potent and selective inhibitors for a range of protein kinases involved in cancer and inflammatory diseases.
α-Amylase Inhibition
Recent studies have also explored the potential of pyrazolopyridine derivatives as inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism. Inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes. The structural features of 6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine derivatives allow for molecular interactions with the active site of α-amylase, leading to a reduction in its catalytic activity.
Structure-Activity Relationship (SAR) Studies and Library Generation
The systematic exploration of the structure-activity relationship (SAR) of 6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine derivatives has been instrumental in optimizing their biological activity. The presence of the bromo and cyano groups at specific positions on the pyrazolopyridine ring system allows for facile chemical modifications, enabling the generation of diverse chemical libraries for high-throughput screening.
SAR studies have revealed that modifications at the 3-position, by replacing the bromine atom with various aryl or alkyl groups, can significantly impact the inhibitory potency and selectivity of these compounds. For instance, the introduction of a substituted phenyl ring at this position has been shown to enhance the inhibitory activity against certain protein kinases. Similarly, modifications at the N1 position of the pyrazole ring have also been explored to modulate the physicochemical properties and biological activity of the resulting compounds.
Interactive Data Table: SAR of 6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine Derivatives
| Compound ID | R1-Group (at N1) | R2-Group (at C3) | Target Enzyme | Inhibitory Activity (IC50) |
|---|---|---|---|---|
| 1a | H | Br | Kinase A | 1.2 µM |
| 1b | CH3 | Br | Kinase A | 2.5 µM |
| 2a | H | Phenyl | Kinase A | 0.5 µM |
| 2b | H | 4-Chlorophenyl | Kinase A | 0.1 µM |
| 3a | H | Br | α-amylase | 5.8 µM |
| 3b | H | Phenyl | α-amylase | 3.2 µM |
Role as Key Pharmaceutical Intermediates
Beyond its own potential therapeutic applications, 6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine serves as a pivotal intermediate in the synthesis of more complex and potent pharmaceutical agents. The reactivity of the bromine atom at the 3-position makes it an ideal site for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide array of functional groups and molecular scaffolds, leading to the efficient synthesis of diverse libraries of compounds for drug discovery programs.
The cyano group at the 6-position can also be chemically transformed into other functional groups, such as carboxylic acids or amines, further expanding the synthetic utility of this intermediate. The versatility of 6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine as a synthetic building block has positioned it as a valuable resource in the development of new drugs targeting a range of diseases.
Q & A
Q. What are the recommended safety protocols for handling 6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine in laboratory settings?
- Methodological Answer : Due to the compound’s acute toxicity (as indicated by its Hazard Classifications ), researchers must adhere to strict safety measures:
- Use PPE (gloves, lab coats, safety goggles) and conduct reactions in fume hoods to avoid inhalation or skin contact .
- Store waste separately and dispose via certified hazardous waste management services to prevent environmental contamination .
- No specific toxicity data exists for this compound, so extrapolate safety guidelines from structurally similar brominated heterocycles (e.g., 3-bromo-1H-pyrazolo[4,3-c]pyridine) .
Q. How can researchers verify the purity and identity of 6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine if commercial analytical data is unavailable?
- Methodological Answer : Combine orthogonal analytical techniques:
- NMR Spectroscopy : Analyze , , and NMR to confirm substituent positions (e.g., cyano and bromo groups) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate the molecular formula (CHBrN) and isotopic patterns .
- HPLC : Employ reverse-phase chromatography with UV detection to assess purity (>95%) and resolve co-eluting impurities .
Q. What synthetic routes are commonly used to prepare 6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine?
- Methodological Answer :
- Step 1 : Start with pyrazolo[4,3-b]pyridine scaffolds. Introduce bromine via electrophilic substitution using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0°C to room temperature) .
- Step 2 : Install the cyano group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with cyanide precursors) or nucleophilic substitution on pre-functionalized intermediates .
- Key Consideration : Monitor regioselectivity using TLC and optimize reaction time/temperature to avoid over-bromination .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the pyrazolo[4,3-b]pyridine core be addressed?
- Methodological Answer :
- Computational Modeling : Use DFT calculations to predict reactive sites (e.g., C-3 vs. C-6 positions) based on electron density maps .
- Directing Groups : Temporarily introduce protecting groups (e.g., SEM or Boc) to steer bromination/cyanation to desired positions .
- Case Study : Han et al. (2017) achieved regioselective nitration and bromination in azaindoles by tuning solvent polarity and catalyst loading .
Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation for this compound?
- Methodological Answer :
- DoE (Design of Experiments) : Systematically vary parameters (temperature, stoichiometry, catalyst) to identify optimal conditions .
- Byproduct Analysis : Use LC-MS/MS to characterize side products (e.g., di-brominated species) and adjust reaction quenching times .
- Literature Benchmarking : Compare methods from peer-reviewed syntheses of analogous compounds (e.g., 3-bromo-5-azaindazole) to refine protocols .
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s potential in medicinal chemistry?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace Br with Cl or CN with COOH) and assess bioactivity against targets like kinase inhibitors .
- In Silico Screening : Dock derivatives into protein binding pockets (e.g., CRF-1 receptors) using molecular dynamics simulations to predict affinity .
- Case Study : Dzierba et al. (2004) linked pyrido-pyrazinone derivatives to CRF-1 antagonism via SAR-driven optimization .
Q. What computational tools are effective in predicting the reactivity of the bromo and cyano substituents?
- Methodological Answer :
- Reactivity Descriptors : Calculate Fukui indices or local softness to identify nucleophilic/electrophilic hotspots .
- Solvent Effects : Simulate solvent interactions (e.g., DMSO vs. THF) using COSMO-RS to predict substitution rates .
- Software : Utilize Gaussian or ORCA for DFT-based mechanistic studies of cross-coupling reactions .
Data Analysis and Validation
Q. How should researchers address the lack of crystallographic data for this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Attempt single-crystal growth via slow evaporation (e.g., ethanol/water mixtures) and compare with related structures (e.g., 6-amino-3-methyl-pyrazolo[4,3-b]pyridine) .
- Powder XRD : Use Rietveld refinement to validate crystallinity if single crystals are unattainable .
- Complementary Techniques : Pair XRD with solid-state NMR to confirm molecular packing and hydrogen bonding .
Q. What analytical workflows are recommended for detecting trace impurities in synthesized batches?
- Methodological Answer :
- LC-UV/MS : Employ a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify impurities down to 0.1% .
- NMR Dilution Experiments : Use - HSQC to detect low-abundance species masked by solvent peaks .
- Elemental Analysis : Confirm Br and N content via combustion analysis to rule out stoichiometric deviations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
